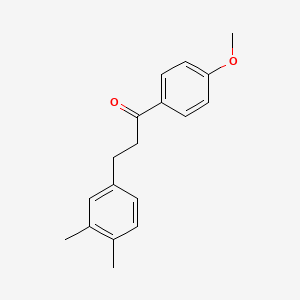

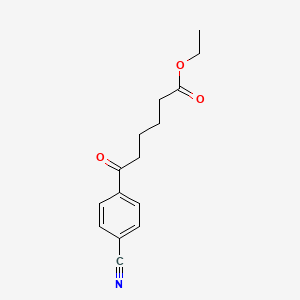

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions with cyanoacetohydrazides as precursors leading to the construction of heterocycles . In one example, compound 128 was treated with anthranilic acid in phosphorus oxychloride to give a related compound . Another study discussed the use of ketoreductases for chiral selective reduction in certain compounds .Molecular Structure Analysis

The molecular structure of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is not explicitly mentioned in the search results .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . Another reaction involves the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate are not explicitly mentioned in the search results .科学研究应用

Crystal and Molecular Structure Studies

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate has been studied for its crystal and molecular structures. These structures are essential for understanding the compound's chemical properties and potential applications in various fields, including material science and pharmaceuticals. The crystal structure is determined using single-crystal X-ray diffraction data, providing insights into the molecular arrangement and stability factors influencing the compound (Kaur et al., 2012).

Water Mediated Synthesis and Spectral Studies

This compound is involved in efficient synthesis protocols under water solvent conditions, showcasing its utility in environmentally friendly chemical processes. Spectral studies, including IR and NMR, are conducted to analyze the synthesized compounds, contributing to the understanding of their chemical behavior and potential applications (Kumar et al., 2014).

Role in Biotin Synthesis

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate plays a role in the synthesis of biotin, a vital vitamin. The synthesis process involves regioselective chlorination, highlighting the compound's significance in developing essential nutrients and pharmaceuticals (Zav’yalov et al., 2006).

Use in Michael-Aldol Condensation Reactions

This compound is utilized in Michael-Aldol condensation reactions, a critical process in organic chemistry. These reactions are fundamental in synthesizing various organic compounds, including pharmaceuticals and agrochemicals (Hernández-Ortega et al., 2001).

Importance in Statin Precursor Synthesis

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is a key intermediate in the synthesis of statin precursors, vital for producing cholesterol-lowering drugs. This highlights its role in medicinal chemistry and drug development (Tararov et al., 2006).

安全和危害

属性

IUPAC Name |

ethyl 6-(4-cyanophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)6-4-3-5-14(17)13-9-7-12(11-16)8-10-13/h7-10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZSJHBHJXDWBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

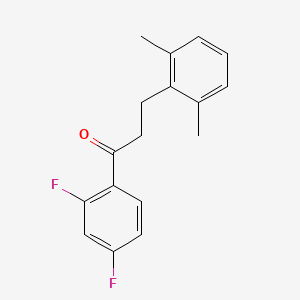

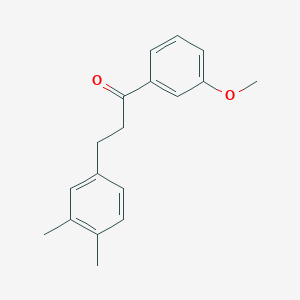

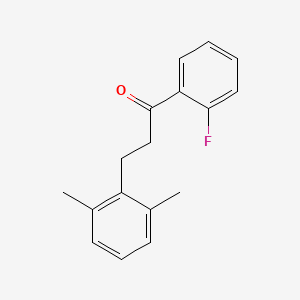

![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)